4-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide 4-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 5755-01-1
VCID: VC9886413
InChI: InChI=1S/C18H15ClN2OS/c1-12-2-4-13(5-3-12)10-16-11-20-18(23-16)21-17(22)14-6-8-15(19)9-7-14/h2-9,11H,10H2,1H3,(H,20,21,22)
SMILES: CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C18H15ClN2OS
Molecular Weight: 342.8 g/mol

4-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide

CAS No.: 5755-01-1

Cat. No.: VC9886413

Molecular Formula: C18H15ClN2OS

Molecular Weight: 342.8 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide - 5755-01-1

Specification

CAS No. 5755-01-1
Molecular Formula C18H15ClN2OS
Molecular Weight 342.8 g/mol
IUPAC Name 4-chloro-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C18H15ClN2OS/c1-12-2-4-13(5-3-12)10-16-11-20-18(23-16)21-17(22)14-6-8-15(19)9-7-14/h2-9,11H,10H2,1H3,(H,20,21,22)
Standard InChI Key ISOZYINDYLRKQL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Cl
Canonical SMILES CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)Cl

Introduction

Synthesis Methods

The synthesis of 4-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide would likely involve several steps, including the formation of the thiazole ring and its subsequent coupling with the benzamide moiety. A general approach might involve:

  • Thiazole Ring Formation: This could be achieved through condensation reactions involving appropriate precursors such as thiourea derivatives and aldehydes or ketones.

  • Benzamide Synthesis: The benzamide part can be synthesized from benzoic acid or its derivatives through amide bond formation.

  • Coupling Reaction: The thiazole and benzamide components would be linked via an amide bond, potentially using coupling reagents like carbodiimides.

Biological Activities

While specific biological data for 4-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide is not available, compounds with similar structures have shown potential in various biological assays:

  • Antimicrobial Activity: Thiazole derivatives have been explored for their antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria .

  • Anticancer Activity: Some thiazole-based compounds exhibit anticancer properties by inhibiting cell proliferation or inducing apoptosis in cancer cell lines .

Biological ActivityExample CompoundsTarget
AntimicrobialN-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesBacteria, Fungi
Anticancer5-Substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamidesCancer Cell Lines

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